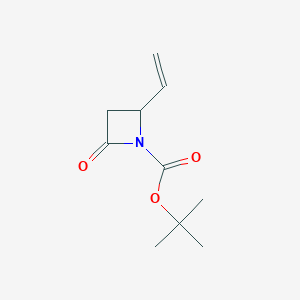

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of azetidinones, which are four-membered lactams known for their diverse chemical reactivity and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of functional groups, formation of the azetidinone ring, and subsequent introduction of the ethenyl group. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethenyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products

The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Enzyme Inhibition:

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets by binding to active sites, thereby inhibiting enzyme activity. This mechanism can lead to various biological effects depending on the target enzyme or metabolic pathway involved. Such interactions are crucial for understanding its pharmacological potential and guiding future drug development efforts.

Anticancer Activity:

Recent studies have highlighted the efficacy of azetidine derivatives, including this compound, in inhibiting cancer cell proliferation. For instance, case studies have demonstrated significant inhibitory effects on various cancer cell lines, showcasing the compound's potential as a therapeutic agent. The structure-activity relationship (SAR) studies further elucidate how modifications to the compound can enhance its anticancer properties.

Synthesis of Complex Organic Molecules

Building Block for Synthesis:

The compound serves as a valuable building block for synthesizing complex organic molecules and pharmaceuticals. Its structural features allow for the formation of various substituted azetidinones, which can be further functionalized for specific applications. The synthesis typically involves multi-step processes that can be optimized using advanced catalytic systems.

Examples of Synthesized Derivatives:

Several derivatives of this compound have been synthesized, each exhibiting unique attributes and biological activities. Notable examples include:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylate | Azetidinone structure | Lacks ethenyl group |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Piperazine ring | Different ring structure |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl substituent | Distinct functional group |

This table illustrates how variations in structure can lead to different reactivity profiles and biological activities, enhancing the utility of these compounds in research and industrial applications.

Material Science Applications

Polymer Chemistry:

this compound has potential applications in polymer chemistry due to its ability to participate in radical polymerization reactions. The ethenyl group allows for incorporation into polymer chains, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength.

Coatings and Adhesives:

The compound's unique chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in developing high-performance materials that require durability and resistance to environmental factors.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

-

Anticancer Studies:

- A study assessed the compound's effect on several cancer cell lines, reporting IC50 values that indicate potent anticancer activity.

- The results suggest that modifications to the azetidinone structure can enhance its efficacy against specific types of cancer.

-

Enzyme Interaction Studies:

- Research focused on the binding affinity of this compound with target enzymes, revealing insights into its mechanism of action and potential therapeutic applications.

-

Synthesis Optimization:

- Investigations into different synthesis pathways have shown that adjusting reaction conditions significantly impacts yield and purity, providing valuable information for industrial applications.

Mécanisme D'action

The mechanism of action of tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 3-oxoazetidine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various research and industrial applications.

Activité Biologique

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which includes an ethenyl group. This structural feature enhances its reactivity and potential for further functionalization, making it a valuable scaffold for drug design.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 390402-27-8 |

| Chemical Structure | Structure |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, inhibiting enzyme activity by binding to their active sites. This mechanism can lead to various biological effects depending on the target enzyme or pathway involved.

Biological Activities

Research indicates that this compound exhibits a wide spectrum of biological activities, including:

- Antibacterial Activity: Demonstrated effectiveness against various bacterial strains.

- Antifungal Activity: Inhibitory effects on fungal growth.

- Anticancer Potential: Studies have shown its ability to inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition: Specific interactions with enzymes such as proteases and kinases have been documented, suggesting potential therapeutic applications in cancer and other diseases .

Case Studies and Research Findings

-

Anticancer Activity:

A study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through caspase activation . -

Enzyme Inhibition:

In a series of experiments, this compound was tested as an inhibitor of specific kinases involved in cell signaling pathways. It showed promising results in inhibiting the activity of JAK kinases, which are crucial in various hematological malignancies .

Comparative Analysis with Similar Compounds

The compound's unique ethenyl group distinguishes it from similar azetidine derivatives. Below is a comparison table highlighting key attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Tert-butyl 3-oxoazetidine-1-carboxylate | Azetidinone structure | Lacks ethenyl group |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Piperazine ring | Different ring structure |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl substituent | Distinct functional group |

Applications in Drug Design

Due to its biological activity and structural characteristics, this compound is being explored as a scaffold for developing new therapeutics targeting various diseases, particularly those involving enzyme dysregulation such as cancer and inflammatory disorders.

Propriétés

IUPAC Name |

tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-7-6-8(12)11(7)9(13)14-10(2,3)4/h5,7H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXIODQKXXJTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.